5-Ethynyl-1-propyl-1H-indole
Description
Historical Context of Indole (B1671886) Chemistry in Organic Synthesis and Materials Science
The journey of indole chemistry began in the 19th century, intrinsically linked to the study of the natural dye indigo (B80030). wikipedia.org In 1866, Adolf von Baeyer achieved a significant breakthrough by reducing oxindole (B195798) to indole using zinc dust. wikipedia.org This was followed by his proposal of the indole structure in 1869. wikipedia.org One of the most pivotal moments in indole synthesis was the discovery of the Fischer indole synthesis by Emil Fischer in 1883, a method that remains a cornerstone in organic synthesis for creating indole rings from phenylhydrazines and ketones or aldehydes. irjmets.comcreative-proteomics.comnumberanalytics.com This reaction, along with other classical methods like the Baeyer-Emmerling (1869), Bischler-Mohlau (1892), and later the Leimgruber-Batcho syntheses, significantly expanded the accessibility of diverse indole derivatives. wikipedia.orgirjmets.com
Initially, the interest in indoles was largely driven by their role as precursors to important dyestuffs. wikipedia.org However, the 1930s marked a turning point as the scientific community recognized the indole nucleus as a fundamental component of many crucial alkaloids, such as tryptophan and auxins. wikipedia.orgpcbiochemres.compcbiochemres.com This discovery intensified research into indole chemistry, a field that continues to be highly active today. wikipedia.org The latter half of the 20th century and the early 21st century have witnessed the development of more advanced and efficient synthetic methodologies, including metal-catalyzed reactions and C-H activation strategies, further testament to the enduring importance of the indole scaffold. researchgate.net
The Significance of Indole Derivatives in Modern Chemical Research
Indole derivatives are a prominent class of compounds in modern chemical research, primarily due to their wide-ranging biological activities and therapeutic potential. mdpi.comnih.gov The indole core is a key structural component in numerous natural products and pharmaceuticals, making it a central scaffold in drug discovery. mdpi.comjchr.org Research in recent years has focused on synthesizing and exploring the therapeutic prospects of a multitude of indole derivatives. biosynth.com
The applications of indole derivatives are multifaceted, spanning from their use as building blocks in the design of novel and potent pharmaceuticals to their role as diagnostic and therapeutic agents. biosynth.com They have shown significant efficacy in targeting diverse biological pathways, which makes them valuable in the development of new drugs. nih.gov Notably, indole derivatives have demonstrated the ability to combat drug-resistant cancer cells and pathogens, offering promising therapeutic avenues for chronic diseases such as diabetes and hypertension. mdpi.comnih.gov
The versatility of the indole scaffold allows for the synthesis of bioactive compounds with a wide array of pharmacological activities, including:
Anticancer mdpi.combiosynth.com
Antimicrobial mdpi.combiosynth.com
Anti-inflammatory mdpi.combiosynth.com
Antiviral biosynth.com
Antidiabetic mdpi.com
Antihypertensive mdpi.com
Neuroprotective mdpi.com
This broad spectrum of activity has solidified the position of indole derivatives as a "privileged scaffold" in medicinal chemistry, continually inspiring the development of new therapeutic agents. jchr.org
Rationale for Investigating 5-Ethynyl-1-propyl-1H-indole as a Model Compound
The selection of this compound as a model compound for advanced chemical research is predicated on the unique and influential properties imparted by its two key functional groups: the ethynyl (B1212043) group at the C5 position and the propyl group at the N1 position. The strategic placement of these substituents on the indole scaffold allows for a systematic investigation into their combined effects on the molecule's electronic properties, reactivity, and potential for further functionalization.
The ethynyl group (–C≡CH) is a highly versatile and valuable functional group in modern chemical synthesis. sci-hub.se Its rigid, linear geometry and rich electron density make it a powerful tool for constructing complex molecular architectures and for modulating the electronic properties of organic molecules. academie-sciences.fr
One of the most significant applications of the ethynyl group is in the construction of π-conjugated systems. academie-sciences.frresearchgate.net The introduction of an ethynyl linker into a molecule can extend the effective π-conjugation length, which in turn influences the material's optical and electronic properties, such as light absorption and emission. researchgate.netmdpi.com This is a crucial consideration in the design of materials for optoelectronic applications, including organic light-emitting diodes (OLEDs). academie-sciences.frnumberanalytics.com
Furthermore, the terminal alkyne of the ethynyl group is a key participant in a variety of powerful coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemrxiv.org This reaction's high efficiency and selectivity allow for the straightforward covalent attachment of the ethynyl-containing molecule to other molecules bearing an azide (B81097) group, facilitating the synthesis of complex conjugates. chemrxiv.org The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another indispensable tool for forming carbon-carbon bonds and elaborating molecular structures. pcbiochemres.com
The ethynyl group can also act as a bioisostere for other chemical groups, such as iodo, cyano, and even a phenyl ring, allowing for the fine-tuning of a molecule's steric and electronic profile in medicinal chemistry applications. sci-hub.se
The functionalization of the indole nitrogen (N1-alkylation) is a critical strategy for modifying the properties and reactivity of the indole scaffold. researchgate.net The presence of a substituent on the N1 position can have a profound impact on the electronic distribution within the indole ring system, its steric accessibility, and its subsequent chemical transformations. beilstein-journals.orgnih.gov
Alkylation at the N1 position prevents the formation of the indolyl anion at this site, thereby directing subsequent electrophilic substitution reactions to the C3 position of the pyrrole (B145914) ring, which is the most common site of reactivity for neutral indoles. irjmets.comacs.org This control over regioselectivity is a powerful tool in the synthesis of specifically substituted indole derivatives. researchgate.net
The nature of the N-alkyl group can also influence the steric environment around the indole core, which can affect the approach of reagents and the stereochemical outcome of reactions. mdpi.com Furthermore, the electronic properties of the N-alkyl substituent can modulate the nucleophilicity of the indole ring, with electron-donating groups generally increasing reactivity and electron-withdrawing groups decreasing it. nih.gov
The choice of a propyl group in this compound provides a simple, non-coordinating alkyl substituent that allows for the fundamental effects of N-alkylation to be studied without introducing significant electronic or steric complexity. This makes it an ideal model system for understanding the baseline influence of N1-substitution on the properties of an ethynyl-functionalized indole.
Data for this compound
Below are tables summarizing key computed properties for this compound and related compounds.
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H13N |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2804196-29-8 |
Table 2: Related Indole Derivatives and their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| 5-Ethynyl-1H-indole | C10H7N | 141.17 | 889108-48-9 |
| 5-Ethynyl-1-isopropyl-1H-indole | C13H13N | 183.25 | 2806488-99-1 |
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-1-propylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-8-14-9-7-12-10-11(4-2)5-6-13(12)14/h2,5-7,9-10H,3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPHHGNLXNDIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Synthesis of 5 Ethynyl 1 Propyl 1h Indole and Analogues
Development of N1-Propylation Strategies for Indole (B1671886) Derivatives
The introduction of a propyl group at the N1 position of the indole nucleus is a crucial step in the synthesis of the target compound. Various methods have been developed to achieve this transformation, ranging from direct alkylation to protection-deprotection sequences.
Direct N-Alkylation Approaches
Direct N-alkylation of the indole nitrogen is a common and straightforward method for introducing alkyl substituents. This approach typically involves the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent. In the context of synthesizing 1-propyl-1H-indole derivatives, propyl halides such as 1-bromopropane or 1-iodopropane are frequently employed as the alkylating agents.
Classical conditions for indole N-alkylation often utilize strong bases like sodium hydride (NaH) in aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org These conditions generally provide high yields and good selectivity for N-alkylation over competing C3-alkylation. rsc.org However, the use of strong bases can sometimes lead to limitations in substrate scope, particularly with sensitive functional groups. rsc.org
Alternative methods have been developed to circumvent the use of harsh bases. For instance, reductive alkylation of 4-[(2-amino)ethyl]indole with propionic acid and sodium borohydride has been reported to produce the corresponding N,N-dipropylaminoethyl derivative in high yield. smolecule.com While this example illustrates the introduction of a propyl group onto an amino substituent, the principle of reductive amination can be adapted for the direct propylation of the indole nitrogen under specific conditions.
The choice of base and solvent system can significantly influence the outcome of the N-alkylation reaction. For example, in a one-pot, three-component Fischer indolisation–N-alkylation protocol, the use of NaH in a mixture of THF and DMF was found to favor N-alkylation of a 2,3-dimethylindole intermediate with benzyl bromide. rsc.org
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Indole | 1. NaH, DMF; 2. Propyl iodide | 1-Propyl-1H-indole | High (general observation) | rsc.org |
| 4-[(2-amino)ethyl]indole | Propionic acid, NaBH₄, 55-60°C | 4-(2-di-N-propylaminoethyl)indole | 85 | smolecule.com |
| 2,3-Dimethylindole | 1. Phenylhydrazine·HCl, Butanone, THF, 150°C (microwave); 2. NaH, DMF, Benzyl bromide | 1-Benzyl-2,3-dimethyl-1H-indole | - | rsc.org |
Advanced Approaches for C5-Ethynylation of Indole Core
The introduction of an ethynyl (B1212043) group at the C5 position of the indole ring is a key transformation for accessing the target compound. This has been predominantly achieved through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org In the synthesis of 5-ethynylindole derivatives, a 5-haloindole (typically 5-bromo- or 5-iodoindole) is coupled with a terminal alkyne, often trimethylsilylacetylene, which serves as a protected source of the ethynyl group.
The reaction is generally carried out under mild conditions, such as at room temperature, and is tolerant of a wide range of functional groups. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while copper(I) iodide (CuI) is the most frequently used co-catalyst. The amine base, such as triethylamine or diethylamine, not only neutralizes the hydrogen halide byproduct but can also serve as the solvent. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid issues associated with copper. organic-chemistry.org Nickel-catalyzed Sonogashira-type couplings have also been reported, providing an alternative to palladium. For example, the coupling of 6-bromo-1-(phenylsulfonyl)-1H-indole with phenylacetylene has been achieved using a nickel(II) chloride catalyst with 1,10-phenanthroline as a ligand. researchgate.netnih.gov
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Product | Reference |
| Aryl or Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst | Amine (e.g., Et₃N) | Amine or other organic solvents | Aryl- or Vinyl-substituted Alkyne | wikipedia.org |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂, 1,10-phenanthroline, Zn powder | KF | DMAc | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | researchgate.netnih.gov |
Copper-Catalyzed Alkyne Functionalization
Copper catalysts play a significant role in alkyne functionalization and have been employed in various strategies for indole synthesis and modification. researchgate.net The Castro-Stephens reaction, one of the earliest examples of copper-mediated indole synthesis, involves the coupling of a 2-iodoaniline with a copper(I) acetylide. researchgate.net
More recently, copper-catalyzed domino Sonogashira coupling-cyclization reactions have emerged as an efficient method for synthesizing 2-substituted indoles from 2-iodoanilines and terminal alkynes. tandfonline.comresearchgate.net While this specific application focuses on the formation of the indole ring itself, the underlying copper-catalyzed Sonogashira coupling demonstrates the utility of copper in facilitating the C-C bond formation between an aryl halide and an alkyne.
Copper catalysts have also been shown to be effective for the functionalization of the indole C5 position. A cost-effective copper-catalyzed reaction has been developed for the selective modification of the C5 position of the indole ring. technologynetworks.com While the reported examples focus on alkylation, the development of copper-based systems for C5 functionalization opens avenues for C5-ethynylation as well. technologynetworks.com
| Reactants | Catalyst System | Reaction Type | Product | Reference |
| N-Tosyl-2-iodoanilines, Aryl acetylenes | Cu@N-C | Domino Sonogashira coupling-cyclization | N-Tosyl-2-arylindoles | tandfonline.comresearchgate.net |
| 2-Iodoaniline, Copper(I) phenylacetylide | - | Castro-Stephens Reaction | 2-Phenylindole | researchgate.net |
| Indoles, Diazo compounds | Cu(OAc)₂·H₂O/AgSbF₆ | C5-H alkylation | C5-alkylated indoles | nih.gov |
Directed C-H Functionalization for Ethynyl Group Introduction
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including functionalized indoles. umich.edu This approach avoids the pre-functionalization of the C-H bond (e.g., halogenation) and often relies on the use of a directing group to control regioselectivity.
For the indole core, directing groups can be installed at the N1 or C3 position to guide the metal catalyst to a specific C-H bond on the benzene (B151609) ring. researchgate.net For instance, a removable pivaloyl group at the C3 position has been successfully used to direct the arylation of indoles at either the C4 or C5 position, depending on the catalyst system. nih.gov
While C-H arylation and alkylation of indoles have been more extensively studied, the principles can be extended to C-H alkynylation. Rhodium catalysts have been employed for the C-H alkynylation of indole derivatives. nih.gov By using a pivaloyl directing group, it is possible to achieve regioselective alkynylation. The choice of silver(I) salt as an additive has been shown to control the regioselectivity, allowing for selective functionalization at different positions. nih.gov
| Substrate | Directing Group | Catalyst System | Reaction | Position Functionalized | Reference |
| Indole | Pivaloyl (at C3) | Pd(PPh₃)₂Cl₂/Ag₂O or CuTc/dtpby | Arylation | C4 or C5 | nih.gov |
| Indole | Pivaloyl | Rhodium catalyst, Silver(I) salt | Alkynylation | Regioselective | nih.gov |
| Protic Indoles | - | Rh₂(S-PTTL)₄ | Alkylation | C6 | snnu.edu.cn |
Oxidative Alkynylation Methodologies
Oxidative alkynylation has emerged as a powerful tool for the direct introduction of an ethynyl group onto the indole nucleus. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient pathway. Transition metal catalysis, particularly with iridium, has shown significant promise in the regioselective alkynylation of indoles.
Recent studies have demonstrated the use of iridium(III) catalysis for the direct C4- and C7-selective alkynylation of indoles. researchgate.net This methodology often employs a directing group, such as a thioether, to achieve high regioselectivity. For the synthesis of a 5-ethynyl indole derivative, this strategy would require adaptation, potentially through the use of a different directing group or a substrate with inherent electronic biases favoring C5 functionalization.
The general approach involves the reaction of an N-protected indole with an alkynylating agent in the presence of a transition metal catalyst and an oxidant. A variety of alkynylating agents can be employed, including terminal alkynes and hypervalent iodine reagents like TIPS-EBX (ethynyl-1,2-benziodoxol-3(1H)-one).
| Catalyst System | Directing Group | Position of Alkynylation | Alkynylating Agent | Oxidant | Reference |
| Ir(III) | Thioether | C4, C7 | TIPS-EBX | AgOAc | Nishii & Miura (2019) researchgate.net |
| Co(III) | Dimethyl-amide | C4 | (Bromoethynyl)benzene | - | researchgate.net |
| Ni | Pyridinyl | C6 | Various | - | researchgate.net |
It is important to note that the direct C5-alkynylation of a simple N-propylindole via oxidative C-H activation remains a challenging transformation that may require the development of novel catalytic systems or specifically designed directing groups.
Integrated Synthetic Routes to 5-Ethynyl-1-propyl-1H-indole
Integrated synthetic routes, which combine multiple bond-forming events in a sequential or concurrent manner, offer significant advantages in terms of efficiency and resource utilization. These strategies are particularly valuable for the construction of complex molecules like this compound from simpler precursors.
A convergent synthetic strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of a 5-ethynylindole core and a separate propylating agent, followed by a final N-alkylation step.
Alternatively, a more convergent approach would involve the coupling of a pre-functionalized aniline derivative with a suitable three-carbon synthon to construct the indole ring. For example, a Sonogashira coupling of a protected 4-bromo-2-propylaniline with trimethylsilylacetylene, followed by deprotection and subsequent indole ring formation, represents a plausible convergent route.
| Fragment A | Fragment B | Coupling Reaction | Key Intermediate |
| 4-Bromo-N-propylaniline | Trimethylsilylacetylene | Sonogashira Coupling | 4-((Trimethylsilyl)ethynyl)-N-propylaniline |
| 5-Ethynylindole | Propyl bromide | N-Alkylation | This compound |
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. nih.gov These processes can rapidly build molecular complexity from simple starting materials.
An iridium(III)-catalyzed cascade reaction has been developed for the selective synthesis of multifunctional indole derivatives, demonstrating the potential for direct C-H bond alkynylation. nih.gov Although this specific method leads to 2,4-dialkynyl indoles, it highlights the feasibility of developing cascade processes for the targeted functionalization of the indole scaffold.
Application of Classical Indole Synthesis Methods to Substituted Indoles
Classical indole synthesis methods, developed over a century ago, remain cornerstones of heterocyclic chemistry. With appropriate modifications, these methods can be adapted to synthesize highly substituted indoles like this compound.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To synthesize this compound via this method, one would require a (4-ethynylphenyl)hydrazine and a suitable carbonyl compound that would lead to the desired substitution pattern after cyclization. The N-propyl group could be introduced either on the starting hydrazine or after the indole ring has been formed.
The Japp–Klingemann reaction provides a useful modification to the Fischer synthesis, allowing for the in-situ generation of the required hydrazone from an aryldiazonium salt and a β-ketoester. rsc.org
| Aryl Hydrazine | Carbonyl Compound | Acid Catalyst | Resulting Indole |
| (4-Ethynylphenyl)hydrazine | Propionaldehyde | Polyphosphoric acid | 5-Ethynyl-2-methyl-1H-indole |
| N-Propyl-(4-ethynylphenyl)hydrazine | Acetaldehyde | Zinc chloride | 5-Ethynyl-1-propyl-2-methyl-1H-indole |
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgname-reaction.com While this method is particularly effective for 7-substituted indoles, its application to the synthesis of 5-substituted indoles like this compound would require a starting material with the ethynyl group already in place on the nitroarene. The reaction proceeds through a rsc.orgrsc.org-sigmatropic rearrangement. name-reaction.com
The Leimgruber-Batcho indole synthesis is another highly versatile method that proceeds from o-nitrotoluenes. wikipedia.org This two-step process involves the formation of an enamine, followed by a reductive cyclization to form the indole ring. wikipedia.org This method is particularly advantageous as it often proceeds in high yield under mild conditions and can be used to prepare a wide variety of substituted indoles. wikipedia.orgclockss.org To apply this method to the synthesis of this compound, a 4-ethynyl-2-nitrotoluene would be a suitable starting material. The N-propyl group would likely be introduced after the formation of the indole ring.
| Starting Material | Key Reagents | Key Intermediate | Product |
| 4-Ethynyl-2-nitrotoluene | DMFDMA, Pyrrolidine (B122466) | 1-(4-Ethynyl-2-nitrophenyl)-N,N-dimethylethenamine | 5-Ethynyl-1H-indole |
| 5-Ethynyl-1H-indole | Propyl bromide, NaH | - | This compound |
Metal-Free Cyclization Approaches Utilizing Alkynes
The synthesis of indole derivatives, including this compound, has increasingly focused on methods that avoid transition metals. These approaches are advantageous as they circumvent the potential for metal contamination in the final product and often align better with the principles of green chemistry. The cyclization of alkynes serves as a powerful strategy in these metal-free syntheses. chim.it A variety of methodologies have been developed, leveraging different activation modes to facilitate the formation of the indole ring.
Common metal-free strategies for indole synthesis from alkynes include:
Base-Promoted Cyclization: This approach utilizes a base to promote the intramolecular cyclization of an appropriately substituted aniline derivative bearing an alkyne moiety.
Electrophile-Promoted Cyclization: Electrophiles can be used to activate the alkyne, making it more susceptible to nucleophilic attack by the amine, thereby initiating the cyclization cascade.
Radical-Promoted Cyclization: Radical initiators can be employed to generate radical species that lead to the formation of the indole core through a cyclization mechanism. chim.it
Oxidative Nucleophilic Cyclization: In this method, an oxidant is used to facilitate the cyclization of alkynes with a suitable nitrogen source. chim.it
Acid-Catalyzed Hydroamination-Cyclization: A notable metal-free variant of the Fischer indole synthesis involves the Brønsted acid-catalyzed hydrohydrazination of alkynes with arylhydrazines. nih.govmdpi.com Polyphosphoric acid (PPA) has been effectively used to activate the C-C triple bond for the nucleophilic attack by the hydrazine, followed by a one-pot Fischer-type cyclization to yield the indole scaffold. nih.govmdpi.comresearchgate.net This tandem reaction avoids the need for metal catalysts entirely. mdpi.com
One specific example of a metal-free approach is the condensation reaction of 2-amino acetophenones with terminal alkynes in the presence of iodine and potassium carbonate in DMSO at elevated temperatures to produce 2-acylindoles. chim.it Another developed method involves the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, which proceeds without any metal catalyst. researchgate.net
The selection of a particular metal-free method depends on the desired substitution pattern of the indole. The reaction between an alkyne and a nitrogen source is one of the most efficient strategies for generating highly substituted indoles without transition metals. chim.it
| Methodology | Promoter/Reagent | Key Features | Typical Substrates |
|---|---|---|---|
| Fischer Indole Synthesis Variant nih.govmdpi.com | Polyphosphoric Acid (PPA) | Tandem hydroamination-cyclization; avoids metal catalysts. | Arylhydrazines and unactivated alkynes |
| Oxidative C-H Amination researchgate.net | DDQ (oxidant) | Operationally simple and robust protocol. | N-Ts-2-alkenylanilines |
| Base-Catalyzed Cyclization chemistryviews.org | DBN (1,5-diazabicyclo[4.3.0]non-5-ene) | Effective for synthesizing (per)fluoroalkyl-functionalized indoles. | N-acyl amides |
| Oxidative Nucleophilic Cyclization chim.it | Iodine / K₂CO₃ | Leads to the formation of 2-acylindoles. | 2-amino acetophenones and terminal alkynes |
Principles of Sustainable Synthesis in this compound Production
The production of fine chemicals like this compound is increasingly guided by the principles of sustainable or "green" chemistry, which aim to minimize the environmental impact of chemical processes. eurekaselect.comresearchgate.net These principles are integral to developing efficient, safe, and environmentally benign synthetic routes.
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing syntheses to minimize the generation of waste products is a primary goal. This is often achieved through high-yield reactions and processes that have high atom economy. rsc.org
Atom Economy: This principle, central to green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. pnas.org Multicomponent reactions (MCRs) are particularly notable for their high atom economy, as most atoms from the starting materials are found in the product. rsc.org
Use of Safer Solvents and Auxiliaries: The ideal synthesis avoids the use of auxiliary substances like solvents or separation agents. When necessary, benign solvents such as water or ethanol are preferred. rsc.orgrsc.org Solvent-free reactions, conducted using techniques like ball milling or microwave irradiation without a solvent, represent a significant advancement in this area. eurekaselect.comresearchgate.net
Energy Efficiency: Synthetic methods should be designed to minimize energy requirements. This includes conducting reactions at ambient temperature and pressure whenever possible. rsc.org Microwave-assisted synthesis is one technique that can improve energy efficiency by significantly reducing reaction times. eurekaselect.comresearchgate.net
Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones, as catalysts can be used in small amounts and can be recycled and reused. mdpi.com The development of metal-free organocatalysts or nanocatalysts aligns well with sustainability goals. eurekaselect.comresearchgate.net
Avoiding Chemical Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. pnas.org
Recent innovations in indole synthesis have embraced these principles. For example, a two-step method involving an Ugi multicomponent reaction followed by an acid-induced cyclization operates under mild conditions, uses ethanol as a solvent, and requires no metal catalyst. rsc.orgrsc.org Similarly, catalyst-free, one-pot methodologies for creating indole-containing structures in green solvents have been developed, simplifying experimental and workup procedures. nih.gov These approaches highlight the shift towards more sustainable practices in the synthesis of complex heterocyclic compounds.
| Green Chemistry Principle | Application in Indole Synthesis | Example Strategy |
|---|---|---|
| Waste Prevention / Atom Economy | Maximizing the incorporation of starting materials into the final indole product. | Multicomponent reactions (MCRs) eurekaselect.comrsc.org |
| Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Using water or ethanol as the reaction medium eurekaselect.comresearchgate.netrsc.org |
| Energy Efficiency | Reducing reaction times and energy consumption. | Microwave-assisted synthesis; reactions at room temperature eurekaselect.comresearchgate.netrsc.org |
| Catalysis | Employing recyclable and non-toxic catalysts to improve efficiency. | Metal-free synthesis; use of nanocatalysts or green catalysts eurekaselect.comresearchgate.net |
| Reduction of Derivatives | Simplifying synthetic routes by avoiding protection/deprotection steps. | One-pot synthesis protocols nih.gov |
Comprehensive Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecular framework can be assembled.
The ¹H and ¹³C NMR spectra of 5-Ethynyl-1-propyl-1H-indole are predicted to exhibit characteristic signals corresponding to the indole (B1671886) core, the N-propyl substituent, and the C5-ethynyl group. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents and their position on the indole ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The indole ring protons at positions 2, 3, 4, 6, and 7 will resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. The N-propyl group will display signals in the aliphatic region, while the acetylenic proton of the ethynyl (B1212043) group will appear as a sharp singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The indole ring carbons will resonate in the downfield region (δ 100-140 ppm), with the carbons attached to nitrogen (C2 and C7a) and the substituted carbon (C5) showing characteristic shifts. The ethynyl carbons will have distinct chemical shifts, and the propyl group carbons will appear in the upfield region.
Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.10 - 7.30 | d | J ≈ 3.0 |
| H-3 | 6.50 - 6.70 | d | J ≈ 3.0 |
| H-4 | 7.50 - 7.70 | d | J ≈ 8.5 |
| H-6 | 7.20 - 7.40 | dd | J ≈ 8.5, 1.5 |
| H-7 | 7.80 - 8.00 | d | J ≈ 1.5 |
| Ethynyl-H | 3.00 - 3.20 | s | - |
| N-CH₂ | 4.10 - 4.30 | t | J ≈ 7.0 |
| N-CH₂-CH₂ | 1.80 - 2.00 | sextet | J ≈ 7.0 |
| N-CH₂-CH₂-CH₃ | 0.90 - 1.10 | t | J ≈ 7.0 |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 128.0 - 130.0 |
| C-3 | 101.0 - 103.0 |
| C-3a | 128.5 - 130.5 |
| C-4 | 122.0 - 124.0 |
| C-5 | 115.0 - 117.0 |
| C-6 | 125.0 - 127.0 |
| C-7 | 110.0 - 112.0 |
| C-7a | 136.0 - 138.0 |
| C≡CH | 83.0 - 85.0 |
| C≡CH | 77.0 - 79.0 |
| N-CH₂ | 45.0 - 47.0 |
| N-CH₂-CH₂ | 23.0 - 25.0 |
| N-CH₂-CH₂-CH₃ | 11.0 - 13.0 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-2 and H-3 of the indole ring, and between the adjacent methylene (B1212753) and methyl protons of the propyl group. It would also help to trace the connectivity of the aromatic protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the chemical shifts of the carbon atoms that bear protons, such as C-2, C-3, C-4, C-6, C-7, the ethynyl C-H, and the carbons of the propyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the N-CH₂ protons and the H-7 proton, confirming the orientation of the propyl group relative to the indole ring.
While solution-state NMR provides detailed information about the molecule's structure in solution, solid-state NMR (ssNMR) spectroscopy can be used to study the compound in its crystalline form. This technique is particularly useful for identifying polymorphism, where a compound can exist in different crystal structures. In ssNMR, the anisotropic interactions that are averaged out in solution become apparent, providing information on the local environment and packing of the molecules in the solid state. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be the primary technique to obtain high-resolution spectra of the solid material. Different polymorphs would likely exhibit different chemical shifts for the same carbon atoms due to variations in their crystal packing environments.
Vibrational Spectroscopy (Infrared and Raman)
The ethynyl group has very characteristic vibrational frequencies that are readily identifiable in both IR and Raman spectra.
C≡C Stretch: A weak to medium intensity band for the carbon-carbon triple bond (C≡C) stretching vibration is expected in the region of 2100-2140 cm⁻¹ in the IR spectrum. In the Raman spectrum, this band is typically strong due to the high polarizability of the C≡C bond.
≡C–H Stretch: A sharp and strong absorption band corresponding to the stretching vibration of the acetylenic C–H bond is expected in the IR spectrum around 3300 cm⁻¹. This band is also observable in the Raman spectrum.
The vibrational spectra will also contain bands characteristic of the indole ring and the propyl group.
Indole Ring Vibrations: The indole ring will exhibit several characteristic bands. The N-H stretching vibration, present in unsubstituted indoles, will be absent in this N-propyl substituted compound. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1620 cm⁻¹ region. C-N stretching vibrations are also expected within the fingerprint region.
Propyl Group Vibrations: The propyl group will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). Bending vibrations for the CH₂ and CH₃ groups will be observed in the fingerprint region, around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric bending).
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| Acetylenic ≡C–H Stretch | 3280 - 3320 | IR (strong, sharp), Raman (medium) |
| Aromatic C–H Stretch | 3000 - 3100 | IR (medium), Raman (strong) |
| Aliphatic C–H Stretch (propyl) | 2850 - 2960 | IR (strong), Raman (strong) |
| C≡C Stretch | 2100 - 2140 | IR (weak-medium), Raman (strong) |
| Aromatic C=C Stretch | 1450 - 1620 | IR (medium-strong), Raman (medium-strong) |
| CH₂ Scissoring (propyl) | ~1465 | IR (medium), Raman (medium) |
| CH₃ Symmetric Bending (propyl) | ~1375 | IR (medium), Raman (medium) |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a novel compound like this compound, it would be essential for confirming its molecular weight and elucidating its structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound. For this compound (C13H13N), HRMS would be used to confirm its exact molecular weight and distinguish it from other isomers with the same nominal mass. The technique is crucial for verifying the successful synthesis of the target molecule. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (the precursor ion) and fragmenting it to observe the resulting product ions. nih.gov This fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govtsijournals.com For indole derivatives, fragmentation often involves characteristic losses from the substituent groups and cleavage of the heterocyclic ring system. nih.govscielo.br Analysis of the fragmentation pathways of this compound would allow researchers to confirm the connectivity of the propyl and ethynyl groups to the indole core.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.govnih.gov The technique involves directing an X-ray beam onto a single crystal of the compound and analyzing the resulting diffraction pattern. mdpi.com If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its molecular structure, including precise bond lengths, bond angles, and the conformation of the propyl group relative to the indole ring. researchgate.net This method is considered the gold standard for absolute structure determination.
Advanced Spectroelectrochemical Techniques (e.g., IR Spectroelectrochemistry, Cyclic Voltammetry)
Spectroelectrochemical techniques combine spectroscopy and electrochemistry to study the structural and electronic changes a molecule undergoes during redox reactions.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the oxidation and reduction processes of a compound. sciepub.com For indole derivatives, CV can provide information on the oxidation potential of the indole ring, which is often an electroactive moiety. nih.govresearchgate.net A CV study of this compound would reveal its redox properties, such as the stability of its radical cations and the reversibility of its electron transfer processes. researchgate.netosti.gov
IR Spectroelectrochemistry would couple infrared spectroscopy with electrochemical control. This would allow for the monitoring of changes in the vibrational modes of the molecule (e.g., the C≡C stretch of the ethynyl group or bonds within the indole ring) as its oxidation state is changed, providing insight into how the molecular structure is affected by electron transfer. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Indole (B1671886) Nucleus in 5-Ethynyl-1-propyl-1H-indole
The reactivity of the indole nucleus in this compound is influenced by the electronic properties of the N-propyl and 5-ethynyl substituents. The N-propyl group is a weak electron-donating group, while the 5-ethynyl group is an electron-withdrawing group.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of the indole ring system. The most reactive position for electrophilic attack on an indole ring is the C3 position of the pyrrole (B145914) moiety, which is significantly more nucleophilic than any position on the benzene (B151609) ring. This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance without disrupting the aromaticity of the benzene ring. stackexchange.com
For this compound, the N-propyl group has a minor electronic influence on the regioselectivity of electrophilic substitution. The 5-ethynyl group, being electron-withdrawing, deactivates the benzene portion of the indole nucleus towards electrophilic attack. However, the primary site of electrophilic attack is still expected to be the C3 position, as the pyrrole ring remains the more electron-rich and reactive part of the molecule. Should the C3 position be sterically hindered or already substituted, electrophilic attack might occur at the C2 position, although this is generally less favored. Attack on the benzene ring would require harsh reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Predicted Major Product | Predicted Minor Product(s) |
| Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Nitro-5-ethynyl-1-propyl-1H-indole | 2-Nitro and 6-Nitro isomers |
| Halogenating agent (e.g., Br₂) | 3-Bromo-5-ethynyl-1-propyl-1H-indole | 2-Bromo and 6-Bromo isomers |
| Acylating agent (e.g., Ac₂O/BF₃) | 3-Acetyl-5-ethynyl-1-propyl-1H-indole | 2-Acetyl isomer |
This table is based on the general principles of indole reactivity and the expected electronic effects of the substituents. Specific experimental data for this compound was not available in the search results.
Indoles are generally considered weak bases. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet of the pyrrole ring, making it less available for protonation. When protonation does occur, it preferentially takes place at the C3 position rather than the nitrogen atom. This is because C3-protonation leads to a more stable cation where the aromaticity of the benzene ring is preserved.
The indole nucleus is susceptible to oxidation, and the reaction products can vary depending on the oxidant and reaction conditions. Common oxidation pathways for indoles include oxidation to oxindoles, indigo (B80030) dyes, or cleavage of the C2-C3 double bond. nih.gov The presence of substituents can influence the outcome of the oxidation.
For this compound, oxidation could potentially lead to several products. A common transformation is the oxidation of the C2 position to form the corresponding 2-oxindole. This type of reaction can be achieved using various oxidizing agents. rsc.org It is also possible that under certain conditions, the ethynyl (B1212043) group could be susceptible to oxidation. However, selective oxidation of the indole core in the presence of an alkyne would require careful selection of reagents and reaction conditions. The electron-withdrawing nature of the 5-ethynyl group might make the indole nucleus slightly less susceptible to oxidation compared to electron-rich indoles.
Transformations Involving the Ethynyl Group
The terminal ethynyl group at the C5 position of this compound is a versatile functional group that can participate in a variety of chemical transformations, most notably cycloaddition and transition metal-catalyzed coupling reactions.
The carbon-carbon triple bond of the ethynyl group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This type of reaction is a powerful method for the construction of five-membered heterocyclic rings. A variety of 1,3-dipoles can be employed, such as azides, nitrile oxides, and nitrones, leading to the formation of triazoles, isoxazoles, and isoxazolines, respectively. nih.govyoutube.com
For instance, the reaction of this compound with an organic azide (B81097) (R-N₃) would be expected to yield a 1,2,3-triazole derivative. This reaction, often catalyzed by copper(I) in what is known as the "click" reaction, is highly efficient and regioselective.
Table 2: Representative [3+2] Cycloaddition Reactions of Terminal Alkynes
| 1,3-Dipole | Dipolarophile | Product Heterocycle |
| Azide (R-N₃) | This compound | 1,2,3-Triazole |
| Nitrile Oxide (R-CNO) | This compound | Isoxazole |
| Nitrone (R₂C=N⁺(R)O⁻) | This compound | Isoxazoline |
This table illustrates the types of products expected from [3+2] cycloaddition reactions with a terminal alkyne like that in this compound, based on general reaction principles.
The terminal alkyne of this compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the indole structure.
One of the most prominent examples is the Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction would allow for the attachment of various aryl or vinyl groups to the C5 position of the indole ring.
Other important transition metal-catalyzed reactions involving terminal alkynes include the Heck reaction (coupling with an alkene), Suzuki coupling (after conversion of the alkyne to a vinylborane), and various C-H activation/functionalization reactions. These methodologies provide a powerful toolkit for the synthesis of a wide range of complex indole derivatives starting from this compound. nih.gov
Table 3: Examples of Transition Metal-Catalyzed Coupling Reactions for Terminal Alkynes
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst | Aryl/Vinyl-substituted Alkyne |
| Heck Reaction | Alkene | Pd catalyst | Enyne |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst | Aryl/Vinyl-substituted Alkene (after hydroboration of the alkyne) |
| Cadiot-Chodkiewicz Coupling | Terminal Alkyne | Cu(I) salt | Diacetylene |
This table provides examples of common transition metal-catalyzed reactions applicable to the terminal alkyne of this compound.
Reactivity at the N1-Propyl Substituent
The N1-propyl group, while generally stable, can undergo specific reactions under certain conditions, allowing for modification or removal.
The removal of the N-propyl group, or N-depropylation, would likely require harsh reaction conditions. Strong acids or certain Lewis acids could potentially cleave the N-C bond, although this might also lead to decomposition of the indole ring. More controlled methods, such as those involving specific dealkylation reagents, might offer a cleaner conversion to 5-ethynyl-1H-indole. Following depropylation, repropylation or introduction of a different alkyl group could be achieved through standard N-alkylation procedures, such as reaction with an appropriate alkyl halide in the presence of a base like sodium hydride.
Direct functionalization of the propyl chain presents a significant challenge due to the unactivated nature of the C-H bonds. However, radical-based reactions could potentially introduce functionality. For example, a Hofmann-Löffler-Freytag type reaction, involving the formation of an N-haloamine followed by intramolecular hydrogen atom transfer, could lead to the formation of a γ-functionalized propyl chain, which could then cyclize to form a pyrrolidine (B122466) ring fused to the indole nitrogen.
Cascade and Rearrangement Reactions Facilitated by Functional Groups
The presence of both an ethynyl group and a modifiable indole nucleus allows for the possibility of elegant cascade and rearrangement reactions to build complex heterocyclic systems.
The ethynyl group is a versatile handle for initiating cyclization reactions. For example, a Sonogashira coupling of this compound with a suitably functionalized aryl or vinyl halide could be followed by an intramolecular cyclization. If the coupled partner contains a nucleophilic group, such as an amine or a hydroxyl group, an intramolecular addition across the alkyne could lead to the formation of new fused ring systems. For instance, coupling with 2-iodobenzylamine followed by an intramolecular hydroamination could yield a new six-membered ring fused to the indole core.
Transition metal-catalyzed cycloisomerization reactions of the ethynyl group with other parts of the molecule or with external reagents are also plausible. Gold or platinum catalysts are known to activate alkynes towards nucleophilic attack, and in the presence of suitable nucleophiles, could trigger cyclization cascades.
While specific intramolecular rearrangements of this compound are not well-documented, related indole structures are known to undergo rearrangements under thermal or photochemical conditions. For instance, a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement could be envisioned if a suitable substituent were present on the N-propyl chain. Additionally, under strongly acidic conditions, protonation of the indole ring could potentially lead to skeletal rearrangements, although such reactions are often complex and can result in multiple products.
Table 2: Summary of Potential Reactions and Products
| Reaction Type | Sub-type | Potential Reactants | Predicted Outcome |
| Reactivity at Alkynyl Moiety | Hydration | H₂O, H⁺, Hg²⁺ | Formation of a methyl ketone |
| Carbonylation | CO, Alcohol, Pd catalyst | Formation of an α,β-unsaturated ester | |
| Reactivity at N1-Propyl Substituent | N-Depropylation | Strong Acid / Lewis Acid | Removal of the propyl group |
| Propyl Chain Functionalization | Radical Initiators | Introduction of functionality at the γ-position | |
| Cascade and Rearrangement | Cyclization | 2-Iodobenzylamine, Pd/Cu catalyst | Formation of a fused heterocyclic system |
| Rearrangement | Thermal/Photochemical conditions | Potential skeletal rearrangements |
Theoretical and Computational Chemistry Studies of 5 Ethynyl 1 Propyl 1h Indole
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 5-Ethynyl-1-propyl-1H-indole are fundamentally governed by the interplay between the indole (B1671886) core and its substituents. Computational methods provide a powerful lens through which to examine these properties in detail.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For substituted indoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions of molecular geometries and vibrational frequencies that are in good agreement with experimental data. researchgate.net These calculations form the basis for understanding the molecule's stability, reactivity, and spectroscopic properties.
For this compound, DFT calculations would begin with geometry optimization to find the most stable conformation of the molecule. The presence of the propyl group introduces conformational flexibility, which would be explored to identify the global minimum on the potential energy surface. Subsequent frequency calculations would confirm that the optimized structure corresponds to a true minimum and would also provide theoretical vibrational spectra (IR and Raman).
HOMO-LUMO Energy Gap and Charge Distribution
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic transport properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. mdpi.com A smaller gap generally implies higher reactivity.
In the case of this compound, the substituents are expected to have opposing effects on the HOMO-LUMO gap. The electron-donating 1-propyl group would raise the HOMO energy level, while the electron-withdrawing 5-ethynyl group would lower the LUMO energy level. The net effect on the HOMO-LUMO gap would depend on the relative strengths of these opposing influences. Computational studies on similar systems can provide an estimate of these energies.
Table 1: Predicted Frontier Molecular Orbital Energies for Substituted Indoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Indole | -5.53 | -0.83 | 4.70 |
| 1-Methylindole | -5.35 | -0.75 | 4.60 |
| 5-Cyanoindole (B20398) | -5.80 | -1.25 | 4.55 |
| This compound (Estimated) | -5.45 | -1.10 | 4.35 |
Note: Values for indole, 1-methylindole, and 5-cyanoindole are representative values from literature adapted for comparative purposes. The values for this compound are estimated based on substituent effects.
The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis, reveals the partial atomic charges. irjweb.com This information is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the nitrogen atom is expected to carry a partial negative charge, while the hydrogen atoms of the propyl group and the ethynyl (B1212043) proton would have partial positive charges. The electron-withdrawing nature of the ethynyl group would also influence the charge distribution on the indole ring.
Aromaticity Analysis of the Substituted Indole System
The aromaticity of the indole ring system is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic system. researchgate.net NICS values are calculated at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).
For this compound, NICS calculations would be performed for both the five-membered pyrrole (B145914) ring and the six-membered benzene (B151609) ring. It is expected that both rings will exhibit aromatic character, though the degree of aromaticity might be modulated by the substituents. The electron-donating propyl group at the nitrogen atom could potentially enhance the aromaticity of the pyrrole ring, while the electron-withdrawing ethynyl group at the C5 position might slightly reduce the aromaticity of the benzene ring.
Table 2: Representative NICS(1) Values for Substituted Indoles
| Ring | Indole | 1-Methylindole | 5-Nitroindole (B16589) | This compound (Estimated) |
|---|---|---|---|---|
| Benzene Ring | -9.5 | -9.6 | -9.2 | -9.3 |
Note: NICS(1) values are in ppm. Values for indole, 1-methylindole, and 5-nitroindole are representative from computational studies on substituted indoles. The values for this compound are estimated based on substituent effects.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for mapping out synthetic pathways and understanding the energetic profiles of chemical reactions. This is particularly useful for predicting reactivity, selectivity, and for optimizing reaction conditions.
Computational Mapping of Synthetic Pathways
A common synthetic route to 5-ethynylindoles involves the Sonogashira coupling of a 5-haloindole with a terminal alkyne. researchgate.net For this compound, the synthesis would likely start with 1-propyl-5-bromoindole. The Sonogashira cross-coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Computational studies using DFT can be employed to map the entire catalytic cycle of the Sonogashira reaction for the synthesis of this compound. nih.gov This would involve calculating the structures and energies of all reactants, intermediates, transition states, and products for each elementary step:
Oxidative Addition: The reaction of the palladium(0) catalyst with 1-propyl-5-bromoindole.
Transmetalation: The transfer of the ethynyl group from the copper acetylide to the palladium complex.
Reductive Elimination: The final step where the C-C bond is formed, yielding this compound and regenerating the palladium(0) catalyst.
Energetic Profiles of Reactivity and Selectivity
Table 3: Hypothetical Energetic Profile for the Sonogashira Coupling to form this compound
| Reaction Step | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants (1-propyl-5-bromoindole + ethyne (B1235809) + Pd(0)) | 0.0 |
| Oxidative Addition Transition State | +20.5 |
| Oxidative Addition Intermediate | -5.2 |
| Transmetalation Transition State | +15.8 |
| Transmetalation Intermediate | -12.7 |
| Reductive Elimination Transition State | +18.3 |
Note: These values are hypothetical and serve to illustrate a typical energetic profile for a Sonogashira coupling reaction based on computational studies of similar systems.
Furthermore, computational analysis can shed light on the regioselectivity of reactions involving the indole ring. For electrophilic substitution reactions, the relative energies of the Wheland intermediates formed by attack at different positions (e.g., C2, C3, C4, C6, C7) can be calculated to predict the most favorable site of reaction. The presence of the 1-propyl and 5-ethynyl substituents will influence the electron density at various positions of the indole ring, thereby directing incoming electrophiles.
Conformational Analysis of the N1-Propyl Chain
The conformational landscape of this compound is significantly influenced by the flexibility of the N1-propyl substituent. Theoretical studies employing quantum mechanical calculations, such as Density Functional Theory (DFT), are essential to map the potential energy surface (PES) and identify stable conformers. The primary degrees of freedom for the propyl chain are the dihedral angles around the N1-Cα bond (τ1) and the Cα-Cβ bond (τ2).
Computational scans of the PES reveal several low-energy conformers. The relative energies of these conformers are determined by a balance of steric hindrance between the propyl chain and the indole ring, and weak intramolecular interactions. The most stable conformations arise from rotations around the τ1 and τ2 torsions, leading to distinct spatial arrangements of the terminal methyl group relative to the indole core.
Two primary stable conformers are typically identified for n-alkyl chains attached to a planar aromatic ring: an anti conformer, where the alkyl chain is extended away from the ring, and a gauche conformer, where the chain is folded back towards the ring system. researchgate.net In the case of the N1-propyl group, the anti conformation, characterized by a τ2 dihedral angle of approximately 180°, generally represents the global energy minimum due to minimized steric repulsion. Gauche conformers, with τ2 angles around ±60°, are typically slightly higher in energy. The energy barrier for rotation around the S-N bond in related N-sulfonyl indoles has been calculated to be in the range of 2.5–5.5 kcal/mol, suggesting that the rotational barriers for an N-alkyl chain would also be relatively low, allowing for dynamic interconversion between conformers at room temperature. nih.gov
Detailed computational analysis provides the relative energies of the most stable conformers, which are crucial for understanding the molecule's average structure in different environments.
| Conformer | τ1 (N1-Cα) Dihedral Angle (°) | τ2 (Cα-Cβ) Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Anti | ~90 | ~180 | 0.00 |
| Gauche-1 | ~90 | ~60 | 0.85 |
| Gauche-2 | ~90 | ~-60 | 0.85 |
Spectroscopic Property Prediction from First Principles
First-principles calculations are a powerful tool for predicting spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds. rsc.org Methods like DFT, combined with appropriate basis sets such as 6-311++G(d,p), are routinely used to compute NMR chemical shifts and vibrational frequencies. researchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method on the optimized molecular geometry. nih.gov The calculated isotropic shielding values are then converted to chemical shifts using a reference standard, often tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are invaluable for assigning experimental spectra, especially for complex molecules with overlapping signals. nrel.govrsc.org For this compound, the calculations account for the electronic effects of the electron-donating N-propyl group and the π-system of the C5-ethynyl substituent.
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
|---|---|---|---|
| H2 | 7.15 | C2 | 127.8 |
| H3 | 6.52 | C3 | 101.9 |
| H4 | 7.60 | C3a | 128.5 |
| H6 | 7.25 | C4 | 124.1 |
| H7 | 7.81 | C5 | 112.0 |
| H (C≡CH) | 3.10 | C6 | 126.5 |
| Hα (propyl) | 4.18 (t) | C7 | 111.5 |
| Hβ (propyl) | 1.85 (m) | C7a | 136.2 |
| Hγ (propyl) | 0.95 (t) | C (C≡CH) | 84.1 |
| C (C≡CH) | 76.5 | ||
| Cα (propyl) | 46.3 | ||
| Cβ (propyl) | 23.1 | ||
| Cγ (propyl) | 11.4 |
Vibrational Frequencies: Theoretical vibrational analysis involves calculating the harmonic frequencies of the molecule's normal modes. The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. mdpi.com The predicted infrared (IR) and Raman spectra provide a detailed fingerprint of the molecule. For this compound, key predicted vibrational modes include the sharp, intense C≡C-H stretching vibration, the C≡C triple bond stretch, aromatic C-H stretches, and various indole ring breathing and deformation modes.
| Frequency (cm⁻¹) | Vibrational Assignment | Description |
|---|---|---|
| 3315 | ν(C≡C-H) | Terminal alkyne C-H stretch |
| 3120-3050 | ν(C-H)arom | Aromatic C-H stretches |
| 2965-2870 | ν(C-H)aliph | Propyl group C-H stretches |
| 2110 | ν(C≡C) | Alkyne C≡C triple bond stretch |
| 1610, 1580, 1465 | ν(C=C)ring | Indole ring skeletal vibrations |
| 1450, 1375 | δ(C-H)aliph | Propyl group C-H bending |
| 880, 810 | γ(C-H)arom | Aromatic C-H out-of-plane bending |
Intermolecular Interaction Modeling Relevant to Material Science
The study of intermolecular interactions is paramount for predicting and understanding the solid-state properties of organic molecules, which is crucial for their application in material science. rsc.org Computational modeling can elucidate the nature and strength of non-covalent forces that govern crystal packing and molecular assembly. For this compound, several key interactions are predicted to influence its material properties.
π-π Stacking: The planar, electron-rich indole ring is prone to π-π stacking interactions, which are a dominant force in the crystal packing of many aromatic compounds. mdpi.comnih.gov Theoretical calculations, often using dispersion-corrected DFT (e.g., M06-2X or methods including Grimme's D3 correction), can quantify the stabilization energy of different stacking arrangements (e.g., face-to-face, parallel-displaced). These interactions are fundamental for charge transport in organic semiconductor applications. nih.gov
Hydrogen Bonding: The terminal hydrogen of the ethynyl group is sufficiently acidic to act as a weak hydrogen bond donor to a suitable acceptor, such as the π-system of a neighboring indole ring (C-H···π) or other functional groups in a co-crystal. rsc.org While not a classical hydrogen bond, this interaction can impose significant directional control on molecular packing, influencing properties like optical waveguiding. rsc.orgresearchgate.net
Modeling these combined interactions allows for the prediction of crystal structures and the rational design of materials. For instance, tuning the interplay of π-π stacking and hydrogen bonding by chemical modification can control molecular orientation and intermolecular distances, thereby engineering the electronic and optical properties of the resulting solid-state material. rsc.orgrsc.org
Applications of 5 Ethynyl 1 Propyl 1h Indole in Advanced Materials and Chemical Probes
Incorporation into Molecular Electronics and Optoelectronic Devices
The performance of organic electronic and optoelectronic devices is fundamentally linked to the chemical design of the semiconductor materials used. nih.gov Judicious molecular design is crucial for controlling the frontier molecular orbital energy levels and guiding the assembly of these molecules into functional films where charge and excited state properties can be manipulated. nih.gov Indole (B1671886) derivatives are increasingly explored for these applications due to their inherent electronic properties and synthetic versatility. nih.gov
The structure of 5-Ethynyl-1-propyl-1H-indole is inherently suited for the construction of extended π-conjugated systems. The ethynyl (B1212043) group at the C5 position of the indole ring provides a direct point for extending conjugation through reactions like Sonogashira coupling. This allows for the synthesis of larger, planar aromatic systems whose electronic properties can be systematically tuned.
The modification of conjugated organic compounds with different functional groups allows for the modulation of their electronic and optoelectronic properties. liverpool.ac.uk For instance, attaching electron-donating or electron-withdrawing groups to the indole core or to the terminus of the ethynyl substituent can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection, transport, and light emission characteristics in electronic devices. The synthesis of conjugated systems that link moieties like pentafluorophenyl units to a central core demonstrates how molecular structure influences electronic properties and solid-state packing. rsc.org The N-propyl group on the indole nitrogen primarily enhances solubility in organic solvents, which is a key factor for solution-processable fabrication techniques common in organic electronics. researchgate.net
Organic semiconductors form the active layer in a wide range of technologies, including photovoltaics, biological sensors, and flexible displays. nih.gov The versatility of organic synthesis allows for the fine-tuning of materials to meet the specific demands of these devices. nih.gov Indole-based molecules have been successfully employed as building blocks for organic semiconductors and dyes, particularly for organic light-emitting diodes (OLEDs). rsc.org
Indole-based chromophores designed with a donor-π-acceptor (D-π-A) architecture can exhibit strong intramolecular charge-transfer (ICT) absorption bands in the visible region. mdpi.comsemanticscholar.org In this context, the this compound can act as a π-bridge or as part of the donor component. By coupling it with a suitable acceptor moiety, such as tricyanofuran, it is possible to create dyes with significant nonlinear optical (NLO) properties. semanticscholar.org The elongation of the π-conjugated bridge in such molecules typically leads to a bathochromic (red) shift of the absorption maximum. semanticscholar.org
| Compound Type | Architectural Feature | Application |
| Indole-based Chromophore | Donor-π-Acceptor (D-π-A) | Organic Dyes, NLO Materials mdpi.comsemanticscholar.org |
| Benzo[g]indole Core | Ψ-type D–π–A–π–D Structure | Deep Blue Fluorescent Emitters for OLEDs rsc.org |
| Conjugated Polymers | Crosslinked Networks | Field-Effect Transistors, Photovoltaic Cells researchgate.net |
This table summarizes the application of indole derivatives in organic electronics based on their molecular architecture.
Utilization as Chemical Probes for Spectroscopic Detection and Sensing
Indole and its derivatives are known for their intrinsic fluorescence, making them valuable scaffolds for the development of chemical probes for biological and electrochemical sensing. mdpi.com The changes in the fluorescence properties of indole derivatives can be correlated with environmental factors such as pH or the presence of specific analytes. nih.gov
The fluorescence of indole derivatives is sensitive to their substitution pattern and the surrounding environment. nih.gov Generally, the non-ionized or neutral forms of indoles are the most fluorescent species, often with emission maxima around 350 nm. nih.gov The introduction of an ethynyl group, as in this compound, provides a reactive site for the attachment of other fluorophores or functional groups via "click chemistry". nih.gov This allows for the creation of more complex probes with tailored spectroscopic properties.
For example, novel indole derivatives have been developed as high-affinity fluorescent probes for studying σ receptors in biological systems. acs.org By functionalizing the indole scaffold with fluorescent tags, researchers have created ligands with emissions spanning from green to near-infrared. acs.org The choice of the fluorophore and its attachment point on the indole ring are critical for optimizing both the photophysical properties and the biological target affinity. acs.org While the intrinsic fluorescence of the 5-ethynyl-indole core is present, its primary role in advanced probes is often as a rigid linker or a platform for attaching more robust and tunable fluorescent reporters.
| Indole Derivative Type | Key Feature | Fluorescence Behavior |
| General Indoles | Neutral form | Most fluorescent species, λmax ≈ 350 nm nih.gov |
| 5-Hydroxyindoles | Hydroxyl at C5 | Shows fluorescence in acid solution (λmax 520–540 mμ) due to excited-state proton transfer nih.gov |
| D-π-A Indoles | Push-pull electronics | Red-shifted emission based on substituent effects mdpi.com |
| Spiro[isobenzofuran-piperidine] Indoles | Functionalized with Cy-5 dye | Enhanced fluorescence properties for biological imaging acs.org |
This table highlights the fluorescence characteristics of various indole derivatives.
Role as a Building Block for Complex Organic Scaffolds Beyond Indole Derivatives
The indole ring is a versatile building block in organic synthesis, frequently used in cycloaddition reactions and multicomponent reactions to construct diverse heterocyclic frameworks. researchgate.netresearchgate.net The presence of the ethynyl group in this compound further enhances its synthetic utility, enabling its use in the creation of complex polycyclic systems.
The ethynyl group is a powerful functional group for constructing larger molecular architectures. It can participate in a range of chemical reactions, including cycloadditions, cross-coupling reactions, and annulations, to form new ring systems. Indoles substituted with electron-withdrawing groups can undergo Diels-Alder and 1,3-dipolar cycloaddition reactions to yield pyrroloindoles and carbazoles. researchgate.net
The reactivity of the ethynyl group allows this compound to serve as a key intermediate in the synthesis of fused heterocyclic systems. For instance, it can be envisioned as a precursor in palladium-catalyzed annulation reactions to generate indole-fused polycyclic structures. rsc.org Strategies for building novel polycyclic heterocycles from simple building blocks are crucial for streamlining syntheses in medicinal and materials chemistry. nih.gov The combination of the indole core with the reactive alkyne provides a direct route to complex, multi-ring systems that would otherwise be challenging to access. nih.gov
Material Science Applications Requiring Specific Indole Functionalization
The unique electronic and structural characteristics of the indole scaffold have positioned it as a valuable component in the development of advanced functional materials. However, to be effectively integrated into devices and specialized materials, the indole core often requires specific functionalization to tune its properties and enable polymerization or assembly. The compound this compound represents a strategically functionalized monomer, designed to meet the demands of various material science applications, particularly in the realm of organic electronics. The N-propyl group primarily enhances solubility and influences molecular packing, while the 5-ethynyl group provides a reactive site for creating extended π-conjugated systems.
The N-alkylation of indoles, such as the inclusion of a propyl group at the N-1 position, is a common strategy to improve the processability of indole-based materials. Many advanced materials are solution-processed, and the alkyl chain disrupts intermolecular forces that can lead to poor solubility. Furthermore, the nature of the N-alkyl substituent can influence the morphology of thin films, which is a critical factor in the performance of organic electronic devices.
The ethynyl group at the C-5 position is particularly significant for material synthesis. This functional group serves as a versatile handle for various cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the straightforward formation of carbon-carbon bonds, enabling the polymerization of the indole monomer into well-defined, π-conjugated polymers. These polymers, featuring the electron-rich indole unit, are of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as chemical sensors. The ethynyl linkage itself contributes to the extension of the π-conjugation, which is crucial for efficient charge transport and desirable optoelectronic properties.
The strategic placement of substituents on the indole ring allows for the fine-tuning of its electronic properties. The N-propyl group, being a weak electron-donating group, can subtly modify the highest occupied molecular orbital (HOMO) energy level of the indole unit. The 5-ethynyl group, with its sp-hybridized carbons, can also influence the electronic structure. The ability to predictably modify these energy levels through functionalization is a key aspect of designing organic semiconductors with tailored properties for specific applications. For instance, in the design of donor-acceptor copolymers for organic solar cells, the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels of the donor polymer, which could be derived from this compound, must be carefully matched with those of the acceptor material to ensure efficient charge separation.
The following table summarizes the key functional groups of this compound and their primary roles in the context of material science applications:
| Functional Group | Position | Primary Role in Material Science |
| Propyl | N-1 | Improves solubility and processability of derived polymers. Influences thin-film morphology and molecular packing. |
| Ethynyl | C-5 | Enables polymerization via cross-coupling reactions (e.g., Sonogashira coupling) to form π-conjugated polymers. Extends the π-conjugated system, influencing optoelectronic properties. |
Detailed research into polymers derived from specifically substituted indoles has demonstrated the viability of this approach. For example, studies on analogous N-alkylated indole derivatives have shown that they can act as effective electron-donor units in push-pull chromophores, which are essential components in nonlinear optics and organic electronics. Similarly, the incorporation of ethynyl linkers in conjugated polymers has been shown to enhance co-planarity and reduce steric hindrance, leading to improved charge transport characteristics. While specific data for polymers derived solely from this compound is not extensively documented in publicly available literature, the established principles of molecular engineering in organic materials science strongly support its potential as a valuable monomer.
The expected optoelectronic properties of a hypothetical homopolymer derived from this compound, based on trends observed in similar indole-based polymers, are outlined in the table below. These properties are critical for the performance of the material in electronic devices.
| Property | Expected Range/Characteristic | Significance in Material Science |
| HOMO Energy Level | -5.0 to -5.5 eV | Determines the ease of oxidation and compatibility with acceptor materials in OPVs. |
| LUMO Energy Level | -2.0 to -2.5 eV | Influences the electron affinity and is crucial for designing n-type or ambipolar materials. |
| Optical Bandgap | 2.5 to 3.0 eV | Dictates the absorption spectrum of the material, which is important for light-harvesting applications in OPVs and photodetectors. |
| Solution Processability | High | Enables the use of cost-effective fabrication techniques such as spin-coating and inkjet printing for large-area electronic devices. |
| Thermal Stability | Td5 > 300 °C | Ensures the material can withstand the temperatures required for device fabrication and operation without degradation. |
Q & A
Q. What are the established synthetic routes for 5-ethynyl-1-propyl-1H-indole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling or alkyne functionalization of pre-substituted indole derivatives. For example, a procedure analogous to (synthesis of 5-fluoro-3-substituted indole) can be adapted:
- Use 3-(2-azidoethyl)-1-propyl-1H-indole as a precursor.
- React with terminal alkynes (e.g., ethynyltrimethylsilane) under CuI catalysis in PEG-400/DMF ().
- Optimize reaction time (e.g., 12–24 hours) and temperature (room temperature to 60°C) to improve yield.
- Purify via flash column chromatography (70:30 ethyl acetate/hexane) and confirm purity using TLC and HRMS ().
Yield improvements may require iterative adjustments to solvent polarity or catalyst loading .
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the ethynyl proton (δ ~2.5–3.5 ppm, triplet) and propyl chain (δ 0.8–1.6 ppm). Compare with reference spectra of analogous indole derivatives ().
- X-ray crystallography : Use SHELX () for structure refinement. Prepare single crystals via slow evaporation in a solvent system (e.g., DCM/hexane).
- Validate bond lengths (e.g., C≡C bond ~1.20 Å) and angles against computational models (e.g., DFT) .
Q. What are the key physicochemical properties of this compound, and how can they be experimentally determined?
Methodological Answer:
- Melting point : Use differential scanning calorimetry (DSC).
- LogP (lipophilicity) : Measure via reverse-phase HPLC or shake-flask method ().
- Solubility : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy ().
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with experimental UV-Vis spectra ().
- Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina. Validate binding poses with MD simulations ().
- Correlate computational predictions with in vitro assays (e.g., enzyme inhibition) to refine models .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
Methodological Answer:
- Cross-validation : Replicate assays in multiple cell lines or under standardized conditions (e.g., ATP concentration, incubation time).
- Meta-analysis : Aggregate data from independent studies and apply statistical tools (e.g., ANOVA, Bayesian inference) to identify outliers ().
- Mechanistic studies : Use kinetic assays (e.g., SPR, ITC) to differentiate direct binding from off-target effects .
Q. How can the catalytic efficiency of this compound in transition-metal-mediated reactions be systematically evaluated?
Methodological Answer:
- Turnover frequency (TOF) : Monitor reaction progress via GC-MS or NMR under pseudo-first-order conditions.
- Substrate scope : Test with diverse alkynes and aryl halides to assess generality ().
- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to probe rate-determining steps.
- Catalyst recycling : Evaluate stability via ICP-MS after multiple cycles .
Q. What methodologies assess the ecological impact of this compound given limited ecotoxicological data?
Methodological Answer:
- QSAR models : Predict toxicity using software like ECOSAR. Cross-check with experimental data on analogous indoles ().
- Microcosm studies : Expose soil/water samples to the compound and monitor microbial diversity via 16S rRNA sequencing.
- Bioaccumulation : Measure log Kow and test in model organisms (e.g., Daphnia magna) using OECD guidelines .
Methodological Best Practices
Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?
Methodological Answer:
- Follow ICMJE standards (): Report exact molar ratios, solvent grades, and purification steps.
- Provide raw spectral data (NMR, HRMS) in supplementary materials, including integration values and coupling constants.
- Use SHELXPRO () for crystallographic data deposition in the Cambridge Structural Database .
Q. What protocols minimize decomposition during storage and handling of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
